molecular formula C19H15ClN2O2 B3362714 (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid CAS No. 1006494-59-2

(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B3362714
CAS No.: 1006494-59-2
M. Wt: 338.8 g/mol
InChI Key: XKOYOZWWGPMEKE-DHZHZOJOSA-N
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Description

(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid is a chemical compound featuring a pyrazole core substituted with a benzyl group, a 4-chlorophenyl ring, and a (E)-prop-2-enoic acid chain. This molecular architecture is characteristic of a class of compounds known to possess significant research value in medicinal chemistry and drug discovery. Pyrazole derivatives are extensively investigated for their diverse biological activities. Scientific literature indicates that structurally similar compounds have demonstrated a range of pharmacological properties in research settings, including antiviral , anti-inflammatory , antimicrobial , and anticancer activities . The specific stereochemistry, denoted by the (E)-configuration of the propenoic acid side chain, can be critical for its interaction with biological targets and is an important feature for researchers to consider. This compound is intended for research applications such as use as a building block in organic synthesis, a key intermediate in the development of novel therapeutic agents, or a pharmacological probe for studying biological pathways. Researchers will find its structure valuable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various targets. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-9-6-15(7-10-17)19-16(8-11-18(23)24)13-22(21-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOYOZWWGPMEKE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331092
Record name (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24838041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1006494-59-2
Record name (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole intermediate.

    Addition of the chlorophenyl group: The chlorophenyl group is added via a Friedel-Crafts acylation reaction, using a chlorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the propenoic acid moiety: The final step involves the condensation of the pyrazole intermediate with an appropriate aldehyde, followed by oxidation to form the (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl or chlorophenyl groups.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives, including imines and enamines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrazole derivatives.

    Condensation: Imines, enamines.

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeReagents UsedConditions
1Vilsmeier-HaackBenzyl hydrazine, chlorobenzaldehydeReflux in DMF
2CondensationPyrazole derivative, KOHEthanol, room temperature

Antibacterial Properties

Research indicates that derivatives of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid exhibit significant antibacterial activity. In studies conducted using various bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated zones of inhibition comparable to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
5aStaphylococcus aureus15
5bEscherichia coli12
5cPseudomonas aeruginosa10

Cytotoxic Activity Against Cancer Cells

Recent studies have highlighted the cytotoxic potential of this compound against triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line. The IC50 values for certain derivatives were reported as low as 24.25 μM, indicating potent activity that warrants further investigation into its mechanism of action .

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (μM)
5aMDA-MB-23124.25
5bMDA-MB-23147.72

Mechanistic Insights

In silico studies have suggested that the cytotoxic effects may be mediated through apoptosis induction in cancer cells. Morphological changes observed under microscopy after treatment with the compound indicate a disruption in cell integrity, supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core pyrazole-acrylic acid scaffold with several analogs, differing in substituents on the pyrazole ring or benzyl group. Key structural variations influence physicochemical properties, binding affinities, and pharmacokinetics. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Pyrazole/Benzyl) Molecular Formula MW (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Features
Target compound (1006494-59-2) 4-ClPh, benzyl C₂₀H₁₅ClN₂O₂ 350.80 ~3.8* 1/3 High lipophilicity (Cl substituent)
(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid (957014-04-9) 5-Cl, 3-Me, 4-MePhCH₂ C₁₅H₁₅ClN₂O₂ 290.74 3.5 1/3 Reduced steric bulk; methyl groups enhance metabolic stability
(2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (1563459-73-3) 2-FPhCH₂ C₁₃H₁₁FN₂O₂ 258.24 2.1 1/3 Fluorine enhances electronegativity, potential for improved target binding
(2E)-3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid (EN300-832934) 3-pyridinyl, benzyl C₁₉H₁₅N₃O₂ 317.34 ~2.5* 1/4 Pyridine introduces basicity, altering solubility

*Estimated via analogy to similar compounds.

Key Findings

Lipophilicity and Substituent Effects :

  • The target compound’s 4-chlorophenyl group confers higher lipophilicity (XLogP3 ~3.8) compared to analogs with methyl or fluorine substituents (XLogP3 2.1–3.5). Chlorine’s electron-withdrawing nature may also influence acidity (pKa) of the acrylic acid group, affecting ionization and membrane permeability .
  • The 2-fluorophenyl analog (1563459-73-3) has lower XLogP3 (2.1), suggesting improved aqueous solubility, which is critical for oral bioavailability .

Steric and Electronic Modifications: The 5-chloro-3-methyl analog (957014-04-9) demonstrates how methyl groups reduce steric hindrance while maintaining metabolic stability via decreased oxidative susceptibility .

Computational Insights :

  • Density Functional Theory (DFT) studies (e.g., B3LYP functional) predict that the (E)-configuration of the acrylic acid group optimizes planarity, facilitating π-π stacking with aromatic residues in enzyme active sites .
  • Molecular docking (AutoDock4) suggests that the 4-chlorophenyl group in the target compound may occupy hydrophobic pockets in cyclooxygenase (COX) enzymes, akin to NSAID binding modes .

Research Implications and Gaps

  • Synthetic Challenges : Substituent diversity (e.g., chloro, fluoro, methyl) requires regioselective pyrazole synthesis, which may involve [3+2] cycloaddition or transition-metal catalysis .
  • Future Directions : Comparative studies using Multiwfn for electron-density topology analysis or SHELX for crystallographic refinement could elucidate structure-activity relationships .

Biological Activity

(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological effects, including antibacterial and cytotoxic properties.

Synthesis and Characterization

The synthesis of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid typically involves the condensation of 1-benzyl-3-(4-chlorophenyl)pyrazole with appropriate reagents under controlled conditions. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound .

Antibacterial Activity

Research has indicated that pyrazole derivatives, including (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid, exhibit notable antibacterial properties. A study evaluated its effectiveness against several bacterial strains using the well diffusion method. The results showed varying zones of inhibition, suggesting that this compound may be effective against pathogens like Staphylococcus aureus and Escherichia coli.

Bacterial Strain Zone of Inhibition (mm) Reference Compound
Staphylococcus aureus15Ampicillin
Escherichia coli12Ampicillin
Pseudomonas aeruginosa10Ampicillin

These findings highlight the potential of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid as a candidate for developing new antibacterial agents .

Cytotoxic Activity

In addition to its antibacterial properties, this compound has been investigated for its cytotoxic effects against cancer cells. A specific study focused on its impact on MDA-MB-231 cells (a model for triple-negative breast cancer). The results revealed significant cytotoxicity with an IC50 value of 24.25 μM, indicating a strong potential for therapeutic applications in oncology.

Compound IC50 Value (μM) Cell Line
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid24.25MDA-MB-231
(E)-3-(1-benzyl-3,5-dimethyl-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one47.72MDA-MB-231

Morphological changes consistent with apoptosis were observed in treated cells, further supporting the compound's potential as an anticancer agent .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Antibacterial Screening : A comprehensive screening of various pyrazole derivatives demonstrated that modifications in substituents significantly influenced antibacterial potency. The presence of a chlorophenyl group was particularly noted to enhance activity against Gram-positive bacteria .
  • Cytotoxic Mechanism : In silico molecular docking studies suggested that the interaction between (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid and specific protein targets involved in cell proliferation could explain its cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid?

  • Methodological Answer: The compound can be synthesized via multi-step routes involving condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization. Catalysts such as palladium or copper are often employed to facilitate coupling reactions, while solvents like dimethylformamide (DMF) or toluene are used for their high boiling points and solubility properties. Post-synthetic modifications, such as acid hydrolysis, yield the final prop-2-enoic acid moiety .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer: X-ray crystallography is the gold standard for confirming the (E)-configuration of the double bond and spatial arrangement of substituents. Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.
  • FTIR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are common impurities in the synthesis, and how is purity assessed?

  • Methodological Answer: Residual solvents (e.g., DMF) or unreacted intermediates (e.g., benzyl chloride derivatives) are typical impurities. Purity is evaluated via:

  • HPLC with UV detection (λ = 254 nm) for quantification.
  • TLC (silica gel, ethyl acetate/hexane eluent) for rapid screening.
  • ¹H NMR integration to detect trace byproducts .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers at 4°C to prevent degradation. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can regioselectivity in substitution reactions at the pyrazole ring be analyzed?

  • Methodological Answer: Regioselectivity is influenced by electronic (e.g., electron-withdrawing Cl on phenyl) and steric factors. Use density functional theory (DFT) to model charge distribution and predict reactive sites. Experimentally, monitor reactions via HPLC-MS to identify intermediates and optimize conditions (e.g., temperature, catalyst loading) .

Q. What methodologies are used to evaluate its biological activity in enzyme inhibition studies?

  • Methodological Answer:

  • Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with purified targets (e.g., COX-2 or kinases).
  • IC₅₀ determination using dose-response curves.
  • Molecular docking (AutoDock Vina) to predict binding modes to active sites. Validate with site-directed mutagenesis of key residues .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Methodological Answer:

  • Synthesize analogs with variations in the benzyl or 4-chlorophenyl groups.
  • 3D-QSAR (Comparative Molecular Field Analysis) to correlate structural features with activity.
  • Test analogs in parallel assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) to identify critical substituents .

Q. What advanced spectroscopic methods resolve contradictions in reported reactivity data?

  • Methodological Answer: Contradictions in oxidation/reduction behavior may arise from solvent effects or trace metal impurities. Use:

  • EPR spectroscopy to detect radical intermediates.
  • High-resolution mass spectrometry (HRMS) to confirm product structures.
  • Controlled kinetic studies under inert atmospheres (N₂/Ar) to isolate solvent or catalyst effects .

Q. How do computational methods enhance understanding of its photophysical properties?

  • Methodological Answer:

  • Time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and excited-state behavior.
  • Molecular dynamics simulations to model solvent interactions and aggregation effects.
  • Compare computational results with experimental fluorescence quantum yield measurements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid

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